molecular formula C23H25FN4O3 B2795820 Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate CAS No. 1272756-32-7

Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

Cat. No. B2795820
M. Wt: 424.476
InChI Key: NFUYBVBGUINNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The piperazine ring is substituted with a phenyl group that is further substituted with a 1,2,4-oxadiazole ring, another type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring, the phenyl ring, and the 1,2,4-oxadiazol ring as distinct entities. The exact conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The reactivity of this specific compound would depend on the electronic and steric properties of the substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using various spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis. Its crystalline structure in the monoclinic crystal system was confirmed by X-ray diffraction data (Sanjeevarayappa et al., 2015).

Biological Evaluation

Structural Studies

  • Piperazine derivatives like this compound have been analyzed for their molecular structure using X-ray diffraction and computational methods to understand their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017).

Antioxidant Activity

  • Piperazine derivatives have been screened for their antioxidant activity, with some showing significant radical scavenging abilities (Mallesha et al., 2014).

Enzymatic C-Demethylation

  • The compound's derivatives have been studied for their enzymatic C-demethylation in rat liver microsomes, revealing insights into their metabolic pathways (Yoo et al., 2008).

Antimicrobial Activities

  • Some derivatives have been evaluated for their antimicrobial activities, showing varying degrees of effectiveness against different microorganisms (Başoğlu et al., 2013).

Synthesis of Biologically Active Compounds

  • The compound is used as an intermediate in the synthesis of biologically active compounds, such as benzimidazole compounds (Ya-hu, 2010).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by piperazine derivatives . It could be explored for potential pharmaceutical applications, or as a building block in the synthesis of complex organic molecules.

properties

IUPAC Name

tert-butyl 4-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-23(2,3)30-22(29)28-14-12-27(13-15-28)19-10-6-16(7-11-19)20-25-21(31-26-20)17-4-8-18(24)9-5-17/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYBVBGUINNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

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